(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3,N-dimethyl-butyramide

Catalog No.
S8211577
CAS No.
M.F
C11H17ClN4O
M. Wt
256.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3,N-...

Product Name

(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3,N-dimethyl-butyramide

IUPAC Name

(2S)-2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N,3-dimethylbutanamide

Molecular Formula

C11H17ClN4O

Molecular Weight

256.73 g/mol

InChI

InChI=1S/C11H17ClN4O/c1-7(2)10(13)11(17)16(3)6-8-4-5-9(12)15-14-8/h4-5,7,10H,6,13H2,1-3H3/t10-/m0/s1

InChI Key

RVDJFDWZNIVELV-JTQLQIEISA-N

SMILES

CC(C)C(C(=O)N(C)CC1=NN=C(C=C1)Cl)N

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=NN=C(C=C1)Cl)N

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)CC1=NN=C(C=C1)Cl)N

(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3,N-dimethyl-butyramide is a chemical compound characterized by its unique molecular structure, which includes an amino group, a chlorinated pyridazine moiety, and a dimethyl butyramide backbone. Its molecular formula is C12H18ClN3OC_{12}H_{18}ClN_3O with a molar mass of approximately 255.74g/mol255.74\,g/mol . The compound exists in a specific stereochemical configuration that contributes to its biological activity and potential therapeutic applications.

, including:

  • Oxidation: The amino group can be oxidized to form corresponding oxides.
  • Reduction: The chlorinated pyridazine moiety can be reduced to yield different derivatives.
  • Substitution: The chlorine atom in the chlorinated pyridazine can be substituted with various functional groups .

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. These reactions are typically conducted under controlled conditions to ensure high selectivity and yield.

(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3,N-dimethyl-butyramide has shown significant biological activity, particularly as an inhibitor of tissue kallikrein. This inhibition is relevant for treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD), as it modulates airway inflammation. Additionally, the compound may exhibit anti-cancer properties by blocking tumor angiogenesis and metastasis .

The synthesis of (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3,N-dimethyl-butyramide typically involves multiple steps:

  • Starting Materials: The synthesis begins with the appropriate chlorinated pyridazine derivative and a butyramide precursor.
  • Reaction Conditions: The reaction may require specific solvents and catalysts to achieve the desired stereochemistry and yield.
  • Purification: Following the reaction, purification steps such as crystallization or chromatography are used to isolate the desired product .

Industrial production methods focus on optimizing these synthesis routes for high purity and yield while adhering to safety and environmental standards.

This compound has several potential applications:

  • Medicinal Chemistry: It is investigated for its therapeutic effects, particularly in treating inflammatory diseases and cancer.
  • Chemical Research: Used as a building block for synthesizing more complex molecules in organic chemistry.
  • Pharmaceutical Development: It serves as a lead compound for drug development due to its biological activity .

Interaction studies involving (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3,N-dimethyl-butyramide have focused on its binding affinity to tissue kallikrein. Techniques used in these studies include:

  • Surface Plasmon Resonance: To measure binding kinetics.
  • Isothermal Titration Calorimetry: For thermodynamic characterization of interactions.

These studies help elucidate the compound's mechanism of action and inform further drug design efforts .

Several compounds share structural similarities with (S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3,N-dimethyl-butyramide:

Compound NameMolecular FormulaKey Features
(S)-2-Amino-N-(6-bromo-pyridin-3-ylmethyl)-3,N-dimethyl-butyramideC12H18BrN3OC_{12}H_{18}BrN_3OBromo substitution instead of chloro; potential for similar biological activity.
(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-3,N-dimethyl-butyramideC12H18BrN3OC_{12}H_{18}BrN_3ODifferent position of bromine substitution; may affect selectivity towards targets.
(S)-2-Amino-N-(6-methoxy-pyridazin-3-ylmethyl)-3,N-dimethyl-butyramideC12H18N4O2C_{12}H_{18}N_4O_2Methoxy group introduces different electronic properties, potentially altering biological interactions.

Uniqueness

(S)-2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-3,N-dimethyl-butyramide is unique due to its specific combination of a chlorinated pyridazine with a dimethyl butyramide structure. This configuration may enhance its selectivity and efficacy against specific biological targets compared to similar compounds . The presence of both an amino group and a chlorinated moiety contributes to its distinct chemical and biological properties, making it a valuable candidate for further research in medicinal chemistry.

XLogP3

0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

256.1090889 g/mol

Monoisotopic Mass

256.1090889 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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